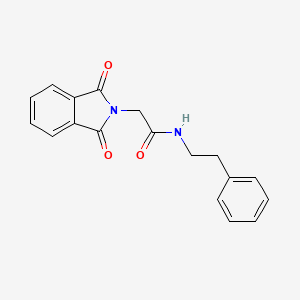![molecular formula C19H18N4O2 B6421878 3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1284272-83-8](/img/structure/B6421878.png)
3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide, commonly known as 3-EPPC, is a small molecule drug candidate developed for the treatment of cancer. It is a pyrazole-based compound that has been studied extensively in preclinical models for its anti-cancer activities. 3-EPPC has been shown to have a number of potential therapeutic applications, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-EPPC has demonstrated activity against a wide range of tumor types, including breast, lung, and prostate cancers.
作用机制
The mechanism of action of 3-EPPC is not yet fully understood. However, it is believed to act by targeting multiple pathways involved in tumor growth and progression. Specifically, 3-EPPC has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be involved in the regulation of cell growth, survival, and angiogenesis. In addition, 3-EPPC has been shown to induce apoptosis and inhibit the expression of pro-angiogenic factors, such as VEGF and HIF-1α.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-EPPC have been studied in preclinical models. In vitro studies have shown that 3-EPPC is capable of inhibiting the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. In addition, 3-EPPC has been shown to induce apoptosis and inhibit angiogenesis. In vivo studies have demonstrated that 3-EPPC is capable of inhibiting tumor growth and metastasis in animal models of cancer.
实验室实验的优点和局限性
The advantages of using 3-EPPC in laboratory experiments include its ease of synthesis, its ability to target multiple pathways involved in tumor growth and progression, and its demonstrated activity against a wide range of tumor types. However, there are also some limitations to using 3-EPPC in laboratory experiments. For example, the exact mechanism of action of 3-EPPC is not yet fully understood, and it is not known if the compound has any off-target effects. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
The potential of 3-EPPC for the treatment of cancer is promising, and further research is needed to fully explore its therapeutic potential. Future research should focus on understanding the exact mechanism of action of 3-EPPC, as well as its safety and efficacy in humans. Additionally, further studies should be conducted to explore the potential of 3-EPPC in combination with other anti-cancer agents, as well as its potential for targeting other types of cancer. Finally, further research should be conducted to explore the potential of 3-EPPC as a prophylactic agent, as well as its potential for targeting other diseases.
合成方法
The synthesis of 3-EPPC is based on the reaction of 2-ethoxy-1-phenyl-3-pyrazoline-5-carbohydrazide with 1-phenyl-3-methylene-1H-pyrazole-5-carbohydrazide. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is purified by recrystallization. The yield of the reaction is typically greater than 95%.
科学研究应用
3-EPPC has been studied extensively in preclinical models for its anti-cancer activities. It has been shown to have a number of potential therapeutic applications, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-EPPC has demonstrated activity against a wide range of tumor types, including breast, lung, and prostate cancers.
属性
IUPAC Name |
N-[(E)-benzylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-25-18-11-7-6-10-15(18)16-12-17(22-21-16)19(24)23-20-13-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXKOTFDBAMYOK-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-benzylidene-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-fluorophenyl)carbamoyl]-2-{[3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6421803.png)
![(5Z)-5-{[2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6421805.png)
![ethyl 5-amino-1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B6421806.png)
![4-[(4-phenylpiperazin-1-yl)methyl]-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B6421808.png)
![6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6421810.png)
![4-[(1H-imidazol-1-yl)methyl]-6,7-dimethyl-2H-chromen-2-one](/img/structure/B6421811.png)
![4-methyl-N-[2-(morpholin-4-yl)ethyl]quinolin-2-amine](/img/structure/B6421816.png)
![2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B6421819.png)
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B6421829.png)


![3-(furan-2-yl)-N'-[(1E)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421867.png)
![3-(2,4-dichlorophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421881.png)
![N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B6421886.png)